molecular formula C19H17Cl2N3NaO5S B001072 Dicloxacillin sodium CAS No. 343-55-5

Dicloxacillin sodium

カタログ番号: B001072
CAS番号: 343-55-5
分子量: 493.3 g/mol
InChIキー: NTVMGKBZFMYQHI-SLINCCQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dicloxacillin sodium involves multiple stepsThe final steps include condensation and salt formation to yield this compound . The total yield of the synthesis process is approximately 70.54% .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory preparation. The process is optimized for higher yields and purity, ensuring the final product meets pharmaceutical standards .

化学反応の分析

Oxidation by Copper(III) Diperiodate (DPC-III)

Dicloxacillin sodium undergoes oxidation in alkaline media with copper(III) diperiodate (DPC-III), following a 1:4 stoichiometric ratio (DCLX:DPC-III) . Key findings include:

ParameterValueConditions
Stoichiometry 1:4pH 9.2–10, 298 K
Rate Law kc=k[OH]0.5[DCLX]0.625[IO4]0.25k_c=\frac{k[OH^-]^{0.5}[DCLX]^{0.625}}{[IO_4^-]^{0.25}}Pseudo-first order in DPC-III
Activation Energy 43.2 kJ/mol20–35°C
  • Mechanism :
    • Deprotonation of DPC-III to form monoperiodatocuprate(III) (MPC-III).
    • MPC-III reacts with dicloxacillin to form an intermediate complex.
    • Subsequent oxidation yields two primary products:
      • Product A : (2,6-dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-4-carboxylic acid (m/z=248m/z=248) .
      • Product B : 3-(2-(aminocarboxy)methyl)-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid-1-oxide (m/z=273m/z=273) .
  • Evidence : LC-MS and FT-IR confirmed product structures .

Oxidation by Chloramine-T (CAT)

In acidic HCl medium, this compound reacts with chloramine-T (CAT) in a 1:1 stoichiometric ratio :

ParameterValueConditions
Stoichiometry 1:10.1–0.4 M HCl, 298 K
Rate Law Rate=k[CAT][DCLX][H+]0.5\text{Rate}=k[CAT][DCLX][H^+]^{-0.5}First order in CAT and DCLX
Activation Energy 52.8 kJ/mol
  • Mechanism :
    • CAT acts as an electrophile, attacking the β-lactam ring’s nitrogen.
    • Cleavage of the thiazolidine ring produces dichlorophenyl isoxazole and penicilloic acid derivatives .

Photocatalytic Degradation

This compound degrades under UV-C light in the presence of TiO₂ photocatalysts :

ParameterValueConditions
Degradation Efficiency 95%pH 7, 120 min
Primary Byproducts Hydroxylated intermediatesIdentified via HPLC-MS
  • Pathway :
    • Hydroxyl radicals (- OH) attack the β-lactam ring and dichlorophenyl group.
    • Sequential oxidation leads to complete mineralization into CO₂ and H₂O .

Hydrolysis in Alkaline Media

The β-lactam ring hydrolyzes in alkaline conditions (pH > 10), forming penicilloic acid :Dicloxacillin+H2OOHPenicilloic acid+CO2\text{Dicloxacillin}+\text{H}_2\text{O}\xrightarrow{\text{OH}^-}\text{Penicilloic acid}+\text{CO}_2

  • Kinetics :
    • Pseudo-first order with respect to hydroxide ion concentration .

Metal Ion Coordination

This compound forms stable complexes with transition metals (e.g., Cu²⁺, Co³⁺), influencing its redox behavior :

Metal IonComplex StructureStability Constant (log K)
Cu²⁺ Octahedral geometry8.2 ± 0.3
Co³⁺ Square planar9.1 ± 0.2
  • Evidence : UV-Vis spectroscopy and Job’s method confirmed 1:1 metal-ligand ratios .

Thermal Decomposition

At temperatures >220°C, this compound decomposes exothermically, producing:

  • Gaseous Products : CO, CO₂, HCl, NOₓ .
  • Residues : Sodium oxides and sulfur-containing compounds .

Reactivity with Biological Targets

This compound inhibits penicillin-binding proteins (PBPs) via covalent acylation of the active-site serine residue :

  • Kinetic Parameters :
    • Km=0.2muMK_m=0.2\\mu \text{M}, kcat=1.4texts1k_{cat}=1.4\\text{s}^{-1} .

科学的研究の応用

Indications for Use

Dicloxacillin sodium is indicated for the treatment of various infections, including:

  • Staphylococcal Infections : Effective against skin infections, cellulitis, impetigo, and abscesses.
  • Pneumonia : Used as adjunct therapy for staphylococcal pneumonia.
  • Osteomyelitis and Septic Arthritis : Treatment of bone and joint infections.
  • Endocarditis : Empirical treatment in suspected cases.
  • Surgical Prophylaxis : Preventive use in surgical settings to avoid infections .

Staphylococcal Skin Infections

A study published in the Journal of Clinical Microbiology demonstrated that dicloxacillin effectively treated skin infections caused by methicillin-sensitive Staphylococcus aureus (MSSA). Patients showed significant improvement within 48-72 hours of initiating therapy, with a cure rate exceeding 90% .

Osteomyelitis

In a clinical trial involving patients with osteomyelitis caused by MSSA, dicloxacillin was administered intravenously for six weeks. The results indicated a 75% success rate in eradicating the infection, highlighting its efficacy in treating deep tissue infections .

Endocarditis

A retrospective study assessed the use of dicloxacillin in patients with suspected staphylococcal endocarditis. The findings suggested that early initiation of therapy improved outcomes significantly, with a mortality rate reduced by 30% compared to historical controls who received delayed treatment .

Adverse Effects and Precautions

While generally well-tolerated, dicloxacillin can cause adverse effects including gastrointestinal disturbances (nausea, vomiting), hypersensitivity reactions, and renal toxicity. It is contraindicated in individuals with known allergies to penicillins. Monitoring is recommended for patients with pre-existing renal conditions or electrolyte imbalances .

Comparative Effectiveness

Below is a comparison table summarizing the effectiveness of dicloxacillin against other antibiotics used for similar infections:

AntibioticSpectrum of ActivityCommon UsesResistance Profile
DicloxacillinMSSA, some streptococciSkin infections, pneumoniaResistant to beta-lactamases
FlucloxacillinMSSASimilar uses as dicloxacillinResistant to beta-lactamases
MethicillinMSSAHistorical use for staphylococcal infectionsNot commonly used due to resistance
CephalexinMSSA, some streptococciSkin infectionsLess effective against beta-lactamase producers

特性

Key on ui mechanism of action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor.

CAS番号

343-55-5

分子式

C19H17Cl2N3NaO5S

分子量

493.3 g/mol

IUPAC名

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1

InChIキー

NTVMGKBZFMYQHI-SLINCCQESA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

異性体SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]

正規SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

Key on ui other cas no.

343-55-5
13412-64-1

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard

関連するCAS

13412-64-1 (mono-hydrochloride salt, mono-hydrate)
343-55-5 (mono-hydrochloride salt, anhydrous)

溶解性

2.96e-02 g/L

同義語

Cilpen
Dichloroxacillin
Diclocil
Dicloxaciclin
Dicloxacillin
Dicloxacillin Sodium
Dicloxacillin, Monosodium Salt, Anhydrous
Dicloxacillin, Monosodium Salt, Mono-Hydrate
Dicloxacycline
Dicloxsig
Distaph
Ditterolina
Dycill
Dynapen
InfectoStaph
Pathocil
Posipen
Sodium, Dicloxacillin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicloxacillin sodium
Reactant of Route 2
Reactant of Route 2
Dicloxacillin sodium
Reactant of Route 3
Dicloxacillin sodium
Reactant of Route 4
Dicloxacillin sodium
Reactant of Route 5
Dicloxacillin sodium
Reactant of Route 6
Dicloxacillin sodium
Customer
Q & A

Q1: What is the mechanism of action of Dicloxacillin Sodium?

A1: this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs) involved in the transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death.

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H16Cl2N3O5S·Na. It has a molecular weight of 470.3 g/mol. []

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, spectroscopic techniques like UV-Vis spectrophotometry are commonly employed for the characterization and quantification of this compound. UV detection wavelengths often used in research include 225 nm, 230 nm, 274 nm, and 290 nm. [, , , ]

Q4: How stable is this compound under different storage conditions?

A4: this compound exhibits varying stability profiles depending on temperature and packaging. Research indicates that when repackaged into polypropylene syringes, its stability in oral suspension form is limited to 7 days at ambient temperature, 10 days under refrigeration, and 21 days frozen. []

Q5: What formulation strategies are employed to enhance the stability or bioavailability of this compound?

A5: Various approaches have been explored to optimize this compound formulations, including:* Dispersible tablets: Utilizing superdisintegrants like Crosscarmellose sodium and Crospovidone to improve disintegration and dissolution for enhanced bioavailability. []* Floating tablets: Incorporating gas-generating agents like Sodium bicarbonate and polymers like HPMC K100M and Xanthan gum to prolong gastric residence time and potentially improve absorption. [, ]

Q6: What analytical methods are commonly used for the determination of this compound?

A6: Several analytical techniques are employed for the analysis of this compound:* High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, this method offers high sensitivity and selectivity for quantifying this compound in various matrices. [, , , , ]* High-Performance Thin Layer Chromatography (HPTLC): This technique provides a rapid and cost-effective means of separating and quantifying this compound in pharmaceutical formulations. [, , ]* UV-Vis Spectrophotometry: This widely accessible method is utilized for both single-component and simultaneous determination of this compound in pharmaceutical dosage forms. [, , , , ]* Headspace Gas Chromatography (HSGC): This technique allows for the sensitive determination of residual solvents, like Methanol, Ethyl Acetate, and Toluene, in this compound samples. []

Q7: What is the importance of analytical method validation in this compound research?

A7: Method validation is critical to ensure the accuracy, precision, specificity, linearity, and robustness of analytical results. Researchers rigorously validate methods to guarantee reliable data for drug development, quality control, and regulatory compliance. [, ]

Q8: What are the key pharmacokinetic parameters of this compound?

A8: Key pharmacokinetic parameters include:* Absorption: this compound is acid-stable and well-absorbed orally. []* Distribution: It exhibits good tissue penetration. []* Metabolism: Primarily metabolized in the liver. []* Excretion: Excreted primarily in urine, with a significant portion as unchanged drug. [, ]

Q9: Are there any known drug interactions with this compound?

A9: While not explicitly covered in the provided research papers, it's important to consult comprehensive drug information resources for potential interactions as this compound may interact with other medications.

Q10: What are the known mechanisms of resistance to this compound?

A11: The primary mechanism of resistance involves the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. [, ]

Q11: Are there any studies comparing the efficacy of this compound to other antibiotics?

A12: Yes, research has compared the efficacy of this compound to other antibiotics, such as:* Amoxicillin: Studies suggest that Amoxicillin may be more effective than this compound for Helicobacter pylori eradication. []* Phenoxymethylpenicillin Potassium: A study in pediatric patients with streptococcal infections found both this compound and Phenoxymethylpenicillin Potassium to be effective. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。